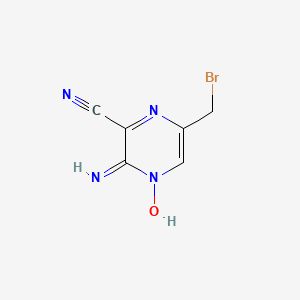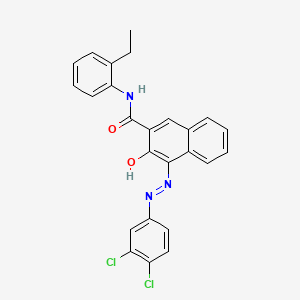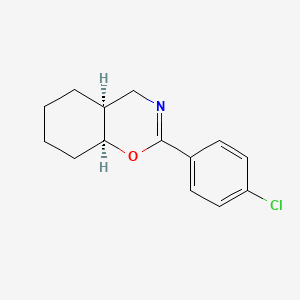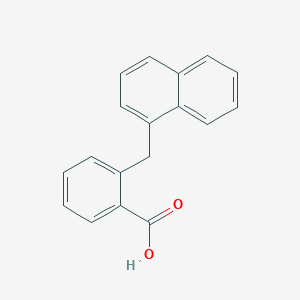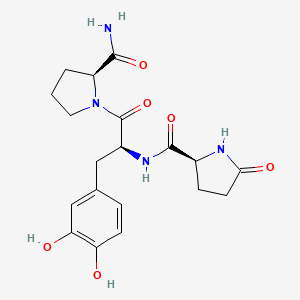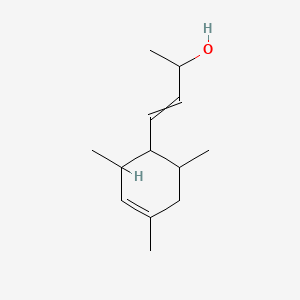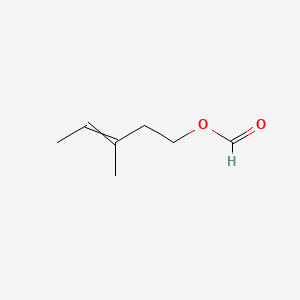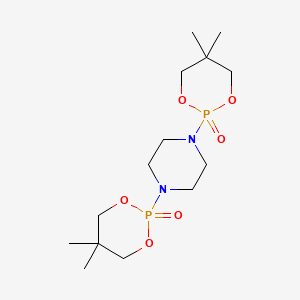![molecular formula C13H14N4O2 B14467340 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid CAS No. 67536-14-5](/img/structure/B14467340.png)
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is a compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic nitrogen-containing heterocycle. This compound is of interest due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid typically involves the reaction of phthalazine derivatives with appropriate hydrazine and pentanoic acid precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial agents.
Medicine: Phthalazine derivatives are investigated for their antihypertensive and antitumor activities.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid involves its interaction with specific molecular targets. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors. These interactions can lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities .
類似化合物との比較
Similar Compounds
Phthalazinone: A closely related compound with similar biological activities.
Hydralazine: An antihypertensive agent that shares the phthalazine core structure.
Azelastine: An antihistamine with a phthalazine moiety.
Uniqueness
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is unique due to its specific hydrazinylidene and pentanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
特性
CAS番号 |
67536-14-5 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
2-(phthalazin-1-ylhydrazinylidene)pentanoic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-5-11(13(18)19)15-17-12-10-7-4-3-6-9(10)8-14-16-12/h3-4,6-8H,2,5H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
XENVEGNZEJQKQZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
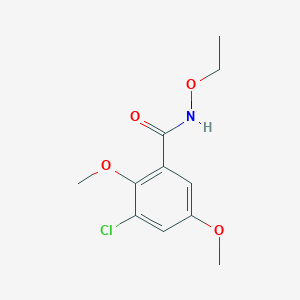
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

